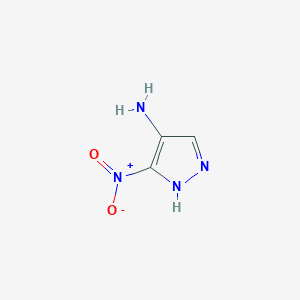

3-nitro-1H-Pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitro-1H-Pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The presence of a nitro group at the third position and an amino group at the fourth position makes this compound a unique compound with distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-Pyrazol-4-amine typically involves the nitration of 1H-pyrazol-4-amine. One common method is the reaction of 1H-pyrazol-4-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyrazole ring.

Another method involves the use of 4-chloro-3,5-dinitropyrazole as a starting material, which is then reacted with dimethylformamide (DMF) at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced nitrating agents and catalysts can enhance the efficiency of the process, reducing the reaction time and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-nitro-1H-Pyrazol-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Cyclization: Reagents such as hydrazines, aldehydes, and ketones under acidic or basic conditions.

Major Products Formed

Reduction: 3-amino-1H-Pyrazol-4-amine.

Substitution: Various N-substituted pyrazole derivatives.

Cyclization: Fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.

Wissenschaftliche Forschungsanwendungen

3-nitro-1H-Pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and anti-inflammatory agents.

Materials Science: The compound is used in the development of energetic materials due to its high thermal stability and positive heat of formation.

Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-nitro-1H-Pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. For example, aminopyrazoles have been shown to inhibit kinases like p38MAPK, which are involved in inflammatory pathways . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar energetic properties and applications in materials science.

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine:

Uniqueness

3-nitro-1H-Pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Nitro-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group at the 3-position and an amino group at the 4-position. This structural configuration is crucial for its biological activity, as both the nitro and amino groups can participate in various chemical interactions, influencing the compound's reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa . The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer research. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells . The proposed mechanism involves induction of apoptosis and modulation of cell cycle progression, potentially through the inhibition of specific kinases involved in cell signaling pathways .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, suggesting a potential role in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways could make it a candidate for further therapeutic development.

The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form an amino group, which may enhance binding to enzyme active sites.

- Receptor Modulation : The amino group facilitates hydrogen bonding with receptor sites, influencing receptor activation or inhibition .

- Redox Reactions : The nitro group can participate in redox reactions, altering the redox state of cells and impacting cellular signaling .

Case Study 1: Anticancer Activity

In a study conducted by Selvam et al., derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZVDIIFPQUKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901502 |

Source

|

| Record name | NoName_628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.